2-Amino-1-Pentanol Hydrochloride: Structural Elucidation, Synthesis, and Applications in Asymmetric Drug Design
2-Amino-1-Pentanol Hydrochloride: Structural Elucidation, Synthesis, and Applications in Asymmetric Drug Design
Executive Summary
In the realm of modern asymmetric synthesis and pharmaceutical development, chiral 1,2-amino alcohols serve as privileged structural motifs. 2-Amino-1-pentanol hydrochloride —particularly its enantiomerically pure form, (S)-2-aminopentan-1-ol hydrochloride (also known as L-norvalinol hydrochloride)—is a highly versatile chiral building block[1]. Its precise spatial arrangement of primary amine and hydroxyl functionalities provides a robust scaffold for molecular recognition, making it an indispensable intermediate in the synthesis of complex peptidomimetics, most notably the Hepatitis C protease inhibitor, Telaprevir[2][3].
This technical whitepaper provides an in-depth analysis of the molecular architecture, physicochemical properties, and field-proven synthetic methodologies for 2-amino-1-pentanol hydrochloride, grounded in rigorous scientific causality.
Physicochemical Profiling & Structural Architecture
The hydrochloride salt of 2-amino-1-pentanol is universally preferred over its free base form in industrial and laboratory settings. The free base is a low-melting solid (44–48 °C) that is prone to atmospheric oxidation and hygroscopic degradation[1]. By converting the amine to an ammonium chloride salt, the compound achieves high crystallinity, enhanced oxidative stability, and improved handling characteristics for precise stoichiometric weighing in multi-step syntheses[1].
Quantitative Data & Properties
The following table summarizes the critical physicochemical parameters of 2-amino-1-pentanol hydrochloride, enabling rapid reference for reaction stoichiometry and analytical validation.
| Property | Value | Scientific Rationale / Source |
| Chemical Formula | C₅H₁₄ClNO (or C₅H₁₃NO·HCl) | Accounts for the protonated amine and chloride counterion[4]. |
| Molecular Weight | 139.624 g/mol | Essential for precise molar equivalent calculations[4]. |
| CAS Registry Number | 4146-05-8 (Racemate) 2025376-01-4 (S-Enantiomer) | Differentiates the racemic mixture from the stereopure building block[1][4]. |
| Melting Point | 90.5–91.5 °C (Racemate) | Indicates high crystalline lattice energy imparted by the ionic bond[1]. |
| IUPAC Standard InChIKey | HHOPGOUAQOFPMZ-UHFFFAOYSA-N | Unique structural identifier for cheminformatics[4]. |
Structural Formula & Connectivity Logic
The molecular structure features a five-carbon aliphatic backbone. The chiral center is located at the C2 position, which bears the protonated primary amine (-NH₃⁺). The C1 position holds the primary hydroxyl group (-OH), creating a highly polar, hydrogen-bonding headgroup appended to a lipophilic propyl tail (C3-C5).
Fig 1: Connectivity logic of (S)-2-amino-1-pentanol hydrochloride.
Mechanistic Synthesis: The L-Norvaline Reduction Pathway
To obtain the enantiomerically pure (S)-2-aminopentan-1-ol hydrochloride, synthesis typically begins from the chiral pool, specifically utilizing the unnatural amino acid L-norvaline [1][2].
Rationale & Causality
Direct reduction of a carboxylic acid to an alcohol using Lithium Aluminum Hydride (LiAlH₄) is possible, but it often results in the formation of highly stable, insoluble lithium carboxylate salts that resist further reduction. To bypass this thermodynamic sink, L-norvaline is first converted to a methyl ester. The ester carbonyl is significantly more electrophilic, allowing for a smooth, high-yielding hydride transfer[2].
Step-by-Step Experimental Protocol
Phase 1: Esterification (Activation)
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Suspension: Suspend 1.0 equivalent of L-norvaline in anhydrous methanol.
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Activation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.2 equivalents of Thionyl Chloride (SOCl₂) dropwise. Causality: SOCl₂ reacts with methanol to generate HCl gas in situ, which catalyzes the esterification while maintaining the amine as a protonated, unreactive salt.
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Reflux: Warm to room temperature, then reflux for 4 hours.
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Validation: Monitor via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the baseline amino acid spot confirms complete conversion to L-norvaline methyl ester hydrochloride. Remove solvent under reduced pressure.
Phase 2: Reduction
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Solvation: Dissolve the crude ester in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
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Hydride Transfer: Cool to 0 °C. Carefully add 2.5 equivalents of LiAlH₄ in small portions. Causality: The excess LiAlH₄ ensures complete reduction of the ester and accounts for the consumption of hydride by the acidic ammonium protons.
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Reaction: Stir at room temperature for 12 hours.
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Fieser Quench (Self-Validating Step): Quench the reaction strictly using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O per x grams of LiAlH₄). Causality: This specific quenching sequence prevents the formation of a gelatinous aluminum hydroxide emulsion, instead precipitating granular, easily filterable aluminate salts.
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Extraction: Filter the salts, extract the filtrate with Dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate to yield the free base, (S)-2-amino-1-pentanol.
Phase 3: Hydrochloride Salt Formation
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Precipitation: Dissolve the free base in anhydrous diethyl ether.
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Salt Generation: Bubble anhydrous HCl gas through the solution (or add a stoichiometric amount of HCl in dioxane) until precipitation ceases.
-
Isolation: Filter the resulting white crystalline solid and dry under vacuum to yield (S)-2-aminopentan-1-ol hydrochloride[2].
Fig 2: Synthetic workflow from L-norvaline to (S)-2-amino-1-pentanol hydrochloride.
Application in Advanced Therapeutics: The Telaprevir Paradigm
The true value of (S)-2-amino-1-pentanol hydrochloride lies in its application as an advanced intermediate for Active Pharmaceutical Ingredients (APIs). A prime example is its strategic use in the total synthesis of Telaprevir , a potent viral serine protease inhibitor used to treat Hepatitis C[2][3][5].
Multicomponent Reactions (MCRs)
Traditional linear peptide synthesis is often hampered by low overall yields and epimerization risks. To synthesize the complex peptidomimetic core of Telaprevir efficiently, modern approaches utilize the Passerini 3-Component Reaction (P-3CR) or the Ugi Reaction [3][6].
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Oxidation to Aldehyde: The free base of (S)-2-amino-1-pentanol is first N-formylated to protect the amine. The primary alcohol is then oxidized using Dess-Martin Periodinane (DMP) to yield a chiral α-formamido aldehyde[3][5]. Causality: DMP is chosen over Swern or Jones oxidation because it operates under extremely mild, neutral conditions, preventing the racemization of the sensitive C2 chiral center.
-
Passerini Assembly: The resulting aldehyde is immediately subjected to a one-pot P-3CR with an isocyanide and a carboxylic acid. This convergent step forms the critical α-acyloxyamide backbone of Telaprevir in a single, atom-economical operation[3][6].
Fig 3: Integration of (S)-2-amino-1-pentanol into the Telaprevir MCR synthesis pathway.
Analytical Validation & Quality Control
To ensure the stereochemical integrity and purity of 2-amino-1-pentanol hydrochloride, rigorous spectroscopic validation is required:
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Infrared (IR) Spectroscopy: Expected characteristic bands include a broad O-H stretch (3200-3600 cm⁻¹) and a broad N-H stretch for the ammonium group (2400-3200 cm⁻¹)[1]. The absence of a strong carbonyl peak (~1700 cm⁻¹) validates the complete reduction of the ester precursor.
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Chiral HPLC: Enantiomeric excess (ee) must be determined using a chiral stationary phase (e.g., Chiralpak AD-H) to ensure the (S)-configuration is maintained, as the biological efficacy of downstream APIs like Telaprevir is entirely dependent on this specific stereocenter[1][5].
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Optical Rotation: The free base exhibits an optical activity of [α]²⁰/D +17° (c = 1 in chloroform)[1].
References
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NIST Chemistry WebBook. "2-Amino-1-pentanol hydrochloride". National Institute of Standards and Technology. URL: [Link]
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National Center for Biotechnology Information (PMC). "The 100 facets of the Passerini reaction". NIH. URL: [Link]
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The Royal Society of Chemistry. "A Highly Efficient Synthesis of Telaprevir by Strategic Use of Biocatalysis and Multicomponent Reactions". Chemical Communications. URL: [Link]
-
MDPI. "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients". Pharmaceuticals. URL: [Link]
Sources
- 1. (S)-2-aminopentan-1-ol hydrochloride | 2025376-01-4 | Benchchem [benchchem.com]
- 2. (S)-2-aminopentan-1-ol hydrochloride | 2025376-01-4 | Benchchem [benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-1-pentanol hydrochloride [webbook.nist.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
